molecular formula C10H6BrClO B14895685 5-Bromo-4-chloronaphthalen-2-ol

5-Bromo-4-chloronaphthalen-2-ol

Cat. No.: B14895685
M. Wt: 257.51 g/mol
InChI Key: RMAHSLMWBRBPRZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloronaphthalen-2-ol is a halogenated naphthalenol derivative characterized by a hydroxyl group at position 2, bromine at position 5, and chlorine at position 4 of the naphthalene ring.

Properties

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-4-chloronaphthalen-2-ol

InChI

InChI=1S/C10H6BrClO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H

InChI Key

RMAHSLMWBRBPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:

    Bromination: Naphthalen-2-ol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloronaphthalen-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Products: Depending on the substituents introduced, various derivatives of naphthalen-2-ol.

    Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Products: Dehalogenated naphthalenes or fully reduced naphthalenes.

Scientific Research Applications

5-Bromo-4-chloronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules, leading to its observed effects .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Functional Group Impact: The hydroxyl group at position 2 in naphthalenol derivatives enables hydrogen bonding, critical for biological interactions. In contrast, 2-(5-Bromo-2-chlorophenyl)propan-2-ol features a tertiary alcohol, which reduces hydrogen-bonding capacity and may limit enzyme interactions .

Comparative Limitations

  • Solubility Challenges: The naphthalene ring in this compound may reduce water solubility compared to smaller aromatic systems like phenol derivatives .
  • Toxicity Concerns: Brominated compounds often exhibit higher toxicity than fluorinated analogs, as seen in 6-Bromo-8-fluoronaphthalen-2-ol vs. 5-Bromo-2-chloro-4-fluoro-phenol .

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